N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate is a chemical compound with the molecular formula C8H9IN4O.C7H8O3S and a molecular weight of 476.32 . This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring and a hydrazinecarboximidamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate involves several steps. One common method includes the reaction of hydrazinecarboximidamide with 3-iodobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it is used in the industry for the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate can be compared with other similar compounds, such as N-Hydroxy-2-((3-chlorophenyl)methylene)hydrazinecarboximidamide and N-Hydroxy-2-((3-bromophenyl)methylene)hydrazinecarboximidamide. These compounds share similar structures but differ in the halogen atom attached to the phenyl ring. The presence of different halogen atoms can influence the chemical properties and reactivity of these compounds, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
85894-20-8 |
---|---|
Molekularformel |
C15H17IN4O4S |
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
1-hydroxy-2-[(E)-(3-iodophenyl)methylideneamino]guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H9IN4O.C7H8O3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,14H,(H3,10,12,13);2-5H,1H3,(H,8,9,10)/b11-5+; |
InChI-Schlüssel |
RVJTYBOEFRSUAC-HMXKFKBXSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)I)/C=N/N=C(\N)/NO |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)I)C=NN=C(N)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.